molecular formula C8H16ClNO2 B6590091 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride CAS No. 2839138-35-9

2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride

Cat. No. B6590091
CAS RN: 2839138-35-9
M. Wt: 193.7
InChI Key:
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Description

2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride, also known as MCPA-HCl, is a derivative of the amino acid phenylalanine. It is a white crystalline powder that is soluble in water, ethanol, and methanol. MCPA-HCl is used in a variety of scientific research applications, including drug delivery, biochemistry, and physiology studies.

Scientific Research Applications

2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride has a variety of scientific research applications. It is used as a drug delivery vehicle in pharmaceutical research, as it can be used to deliver drugs to specific target sites in the body. It is also used in biochemistry and physiology studies to study the effects of different compounds on the body.

Mechanism of Action

2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride works by binding to specific receptors on the cell surface. This binding triggers a cascade of events that ultimately leads to the desired physiological or biochemical effect.
Biochemical and Physiological Effects
2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to stimulate the release of insulin from the pancreas, leading to an increase in blood glucose levels. It has also been shown to increase the production of enzymes involved in the breakdown of fatty acids, leading to an increase in energy levels.

Advantages and Limitations for Lab Experiments

The use of 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to deliver drugs to specific target sites in the body. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to control the exact concentration of 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride in a given experiment, as the concentration can vary depending on the synthesis method used.

Future Directions

There are several potential future directions for the use of 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride. For example, it could be used to study the effects of different drugs on the body, or to develop new drug delivery systems. It could also be used to study the effects of different compounds on the biochemical and physiological processes in the body. Additionally, it could be used to develop new treatments for diseases such as diabetes and obesity.

Synthesis Methods

2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride is synthesized from phenylalanine by a series of reactions. First, the phenylalanine is treated with hydrochloric acid to form phenylalanine hydrochloride. This is then reacted with sodium nitrite to form an intermediate compound, which is then reacted with sodium hydroxide to form 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride. The reaction is typically carried out in an anhydrous ethanol solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride involves the reaction of 1-methylcyclopentene with bromine to form 1-bromo-1-methylcyclopentane. This compound is then reacted with sodium cyanide to form 1-cyanomethylcyclopentane, which is subsequently hydrolyzed to form 2-amino-2-(1-methylcyclopentyl)acetic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "1-methylcyclopentene", "bromine", "sodium cyanide", "hydrochloric acid" ], "Reaction": [ "1. 1-methylcyclopentene is reacted with bromine in the presence of a catalyst to form 1-bromo-1-methylcyclopentane.", "2. 1-bromo-1-methylcyclopentane is reacted with sodium cyanide in the presence of a solvent to form 1-cyanomethylcyclopentane.", "3. 1-cyanomethylcyclopentane is hydrolyzed with an acid to form 2-amino-2-(1-methylcyclopentyl)acetic acid.", "4. Hydrochloric acid is added to the final product to form the hydrochloride salt of the compound." ] }

CAS RN

2839138-35-9

Product Name

2-amino-2-(1-methylcyclopentyl)acetic acid hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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